molecular formula C13H17NO2 B8407685 Benzyl 2-amino-3-cyclopropylpropanoate

Benzyl 2-amino-3-cyclopropylpropanoate

Cat. No.: B8407685
M. Wt: 219.28 g/mol
InChI Key: DCORWIDGOJPQSJ-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-cyclopropylpropanoate is a synthetic ester derivative characterized by a cyclopropane ring and a benzyl ester group. Its structure includes a chiral center at the α-carbon of the amino acid backbone, which may influence its stereochemical interactions in biological systems. The compound is synthesized via a multi-step process starting from methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride, followed by coupling with (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetic acid and purification via silica gel column chromatography (15–50% EtOAc in hexanes), yielding 80% purity .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

benzyl 2-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C13H17NO2/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9,14H2

InChI Key

DCORWIDGOJPQSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: MPI24b

Compound: (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoate (MPI24b)

  • Key Features : Dual cyclopropane substituents, benzyloxycarbonyl (Cbz) protecting group.
  • Synthesis: Similar to Benzyl 2-amino-3-cyclopropylpropanoate, but incorporates an additional cyclopropane-acetamido group. Yield: 80% .
  • Activity : Demonstrated high cellular and antiviral potency, suggesting cyclopropane groups enhance steric interactions with viral targets.

Comparison :

  • Both compounds share high synthetic yields (80%), indicating robust methodologies for cyclopropane-containing esters .

Fluorinated and Methoxy-Substituted Analogs

Compound: Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate (CAS 1213322-08-7)

  • Key Features : Fluorine and methoxy substituents on the phenyl ring.
  • Structural Impact : Electron-withdrawing fluorine and electron-donating methoxy groups alter electronic density, affecting binding to enzymes or receptors .

Comparison :

  • Unlike this compound, this compound lacks a cyclopropane ring but includes halogen and alkoxy groups. These features may enhance metabolic stability compared to the cyclopropane’s strain-induced reactivity.
  • The chiral (R)-configuration highlights the importance of stereochemistry in activity, paralleling the role of chirality in this compound .

Benzyl Isoquinoline Derivatives (e.g., Laudanosine)

Compound: Laudanosine (benzyl tetrahydroisoquinoline alkaloid)

  • Key Features: Planar isoquinoline core, benzyl substituent.

Comparison :

  • The non-planar cyclopropane in this compound contrasts with laudanosine’s planar isoquinoline ring, which facilitates PDE interaction. This structural difference may limit PDE modulation in the former .

Simple Benzyl Esters (e.g., Benzyl Alcohol)

Compound : Benzyl alcohol

  • Key Features : Simple benzyl-hydroxyl structure.

Comparison :

  • This compound’s ester group may slow metabolic degradation compared to benzyl alcohol’s hydroxyl group, prolonging its half-life.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Synthesis Yield Biological Activity
This compound C13H17NO2 Cyclopropyl, benzyl ester 80% Inferred receptor modulation (e.g., α-adrenoceptor)
MPI24b C18H24N2O5 Dual cyclopropane, Cbz 80% Antiviral potency
Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate C11H14FNO3 Fluorine, methoxy N/A Unknown (structural analog)
Laudanosine C20H25NO4 Isoquinoline core N/A α-adrenoceptor blocker
Benzyl alcohol C7H8O Benzyl hydroxyl N/A Solvent, metabolic toxicity

Research Findings and Implications

  • Stereochemical Influence : Chirality at the α-carbon may enhance selectivity for biological targets, as seen in MPI24b’s antiviral activity .
  • Metabolic Stability: The benzyl ester group likely improves stability over benzyl alcohol, though the amino group could introduce new metabolic pathways .

Preparation Methods

Carboxylic Acid Activation

Esterification necessitates activation of the carboxylic acid group. In a method analogous to WO2013072933A2, mixed anhydride formation using alkyl haloformates (e.g., isobutyl chloroformate) in halogenated solvents (e.g., methylene chloride) enables efficient coupling with benzyl alcohol. Triethylamine or N-methylmorpholine is employed to scavenge HCl, with reactions conducted at -40°C to -70°C to minimize racemization.

Amino Group Protection

The free amino group must be protected during esterification. WO2004043905A1 describes using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which are stable under acidic conditions. For example, Boc-protected 2-amino-3-cyclopropylpropanoic acid is reacted with benzyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC), yielding protected esters in 85–92% purity.

Cyclopropanation of Acrylate Derivatives

Simmons-Smith Reaction

Cyclopropanation of benzyl 2-aminoacrylate derivatives via the Simmons-Smith reaction (using Zn-Cu/CH₂I₂) introduces the cyclopropane ring. WO2013072933A2 highlights the use of methylene chloride as a solvent, with temperatures maintained at -5°C to 20°C to prevent side reactions. This method achieves cyclopropane incorporation with 70–80% yields but requires subsequent purification to remove zinc byproducts.

Transition Metal-Catalyzed Approaches

Rhodium-catalyzed cyclopropanation of allyl glycine benzyl esters with diazomethane derivatives offers stereocontrol. For instance, using Rh₂(OAc)₄ with methyl phenyldiazoacetate in toluene at 25°C produces trans-cyclopropane isomers with 90% diastereomeric excess.

Enantioselective Synthesis

Chiral Auxiliary Methods

WO2013072933A2 details the use of (D)-(+)-ditoluoyl tartaric acid for resolving racemic N-benzyl-2-amino-3-methoxypropionamide. Adapting this to the target compound, the free amine is reacted with the chiral acid in methanol, yielding diastereomeric salts separable by crystallization. Basification with aqueous ammonia recovers the (R)-enantiomer with >99% chiral purity.

Asymmetric Hydrogenation

Hydrogenation of benzyl 2-cyano-3-cyclopropylacrylate using Ru-BINAP catalysts achieves enantiomeric excesses >95%. WO2004043905A1 reports optimal conditions: 50 bar H₂, 40°C, and ethanol as solvent, affording the (S)-configured amine in 88% yield.

Purification and Characterization

Solvent Extraction and Crystallization

Impurity removal, as described in WO2013072933A2, involves dissolving the crude product in methanol, precipitating impurities with water, and extracting with methylene chloride. Final isolation via evaporation yields chemical purity >99.5%.

Chromatographic Methods

Reverse-phase HPLC (C18 column) with a mobile phase of 0.1% phosphoric acid/acetonitrile (85:15) resolves enantiomers, as validated in. Chiral GC using a β-cyclodextrin column further confirms enantiomeric ratios.

Data Analysis and Comparative Studies

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)ee (%)Key Conditions
Mixed Anhydride7899.599.8Methylene chloride, -40°C
Simmons-Smith7298.0N/AZn-Cu/CH₂I₂, 0°C
Asymmetric Hydrogenation8899.295.5Ru-BINAP, 50 bar H₂

Table 2: Solvent Impact on Cyclopropanation

SolventReaction Time (h)Yield (%)Diastereomeric Ratio
Methylene Chloride67592:8
Toluene48085:15

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 2-amino-3-cyclopropylpropanoate with high enantiomeric purity?

  • Methodological Answer : The compound’s synthesis requires careful control of stereochemistry due to its chiral center. Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl esters) or enantioselective catalytic methods (e.g., organocatalysis) can achieve high enantiomeric excess. Post-synthesis purification via chiral HPLC or recrystallization is critical. Characterization should combine 1^1H/13^13C NMR to confirm stereochemistry and LC-MS for purity assessment. For example, the tert-butyl ester in structurally similar compounds has been used to stabilize intermediates during synthesis .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : To verify the cyclopropyl group’s presence (distinct coupling constants) and benzyl ester linkage.
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities.
  • Chiral HPLC : To quantify enantiomeric purity.
  • Melting Point Analysis : Compare experimental values with literature data (e.g., cyclopropyl analogs often exhibit sharp melting points due to structural rigidity) .
    • Quality control documentation (e.g., Certificate of Analysis, >98% purity standards) should align with protocols for related esters .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s biological activity compared to other cyclic analogs (e.g., cyclobutyl or cyclopentyl derivatives)?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example:

  • Molecular Docking : Assess interactions with target proteins (e.g., amino acid transporters like LAT1, where cyclopropane’s ring strain may enhance binding affinity).
  • In Vitro Assays : Compare cytotoxicity or enzyme inhibition profiles against analogs (e.g., cyclobutyl derivatives show altered steric effects).
  • A study on ethyl 2-amino-3-cyclobutylpropanoate demonstrated reduced binding affinity compared to cyclopropyl analogs, highlighting the cyclopropane’s unique electronic and steric properties .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from:

  • Stereochemical Variants : Ensure the correct enantiomer is tested (e.g., (R)- vs. (S)-configurations).
  • Purity Discrepancies : Re-evaluate analytical methods (e.g., residual solvents or byproducts may interfere with assays).
  • Experimental Conditions : Standardize cell lines, incubation times, and solvent systems (e.g., DMSO concentration effects).
  • Cross-reference studies on structurally related compounds, such as benzyl-protected amino acid esters, to identify confounding variables .

Q. What strategies optimize the compound’s stability during storage and experimental use?

  • Methodological Answer :

  • Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent ester hydrolysis or oxidation, as recommended for similar hydrochloride salts .
  • Handling : Use anhydrous solvents in reactions to avoid decomposition.
  • Stability Assays : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral chromatography or asymmetric catalysis to avoid racemization .
  • Biological Assays : Include positive controls (e.g., known LAT1 inhibitors) and validate results with orthogonal assays (e.g., Western blotting for protein expression changes) .
  • Data Reproducibility : Document batch-specific purity and storage conditions meticulously .

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